![molecular formula C9H8ClN3O B1364257 [3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine CAS No. 883548-05-8](/img/structure/B1364257.png)
[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine
Overview
Description
“[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine” is a chemical compound that contains an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the oxadiazole ring in various structures leads to diversified applications in different areas such as technology, medicine, and agriculture .
Synthesis Analysis
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, like the compound , has been reported to depend on carboxylic acids as feedstocks to produce 1,2-diacyl hydrazines, or N-acyl hydrazones—synthetic precursors poised to undergo oxadiazole synthesis via dehydrative or oxidative methods . A one-pot 1,3,4-oxadiazole synthesis-arylation strategy for accessing 2,5-disubstituted 1,3,4-oxadiazoles, from carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides, has also been reported .Scientific Research Applications
Oxadiazole Core in Drug Development
The oxadiazole core, particularly the 1,3,4-oxadiazole variant, is noted for its diverse pharmacological properties among five-membered nitrogen heterocyclic compounds. It has found its place in synthetic medicinal chemistry as surrogates of carboxylic acids, carboxamides, and esters. This core structure is associated with a wide range of applications beyond medicinal chemistry, including its use in polymers, luminescent materials, electron-transporting materials, and as corrosion inhibitors. The significance of the 1,3,4-oxadiazole moiety extends to various compounds with reported pharmacological activities such as antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, insecticidal, and anti-parasitic properties. The review by Rana, Salahuddin, and Sahu (2020) underscores the importance of the 1,3,4-oxadiazole core in the development of new drug candidates, highlighting its efficacy and low toxicity in medicinal agents (Rana, Salahuddin, & Sahu, 2020).
Therapeutic Value of 1,3,4-Oxadiazole Derivatives
The structural uniqueness of the 1,3,4-oxadiazole ring, featuring pyridine-type nitrogen atoms, allows for effective binding with various enzymes and receptors in biological systems through multiple weak interactions. This contributes to a broad spectrum of bioactivities. The comprehensive review by Verma et al. (2019) highlights the current developments of 1,3,4-oxadiazole-based compounds across medicinal chemistry, showcasing their potential in treating various diseases with high therapeutic potency. This underscores the ongoing interest in 1,3,4-oxadiazole derivatives for their significant development value in medicinal chemistry (Verma et al., 2019).
Synthetic and Pharmacological Advances in Oxadiazole Derivatives
The synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives have been a focus of recent research, with these compounds exhibiting favorable physical, chemical, and pharmacokinetic properties. Their ability to form hydrogen bond interactions with biomacromolecules enhances their pharmacological activity. Wang et al. (2022) provide insights into the biological activities of oxadiazole derivatives, including antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. This highlights the biologically active unit of oxadiazole in various compounds and its potential in organic synthesis, medicinal chemistry, and pharmacology (Wang et al., 2022).
Properties
IUPAC Name |
[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c10-7-4-2-1-3-6(7)9-12-8(5-11)14-13-9/h1-4H,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZQOYAZUMRSPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390316 | |
| Record name | [3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883548-05-8 | |
| Record name | [3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



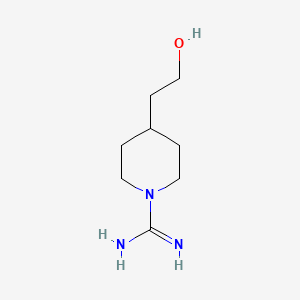

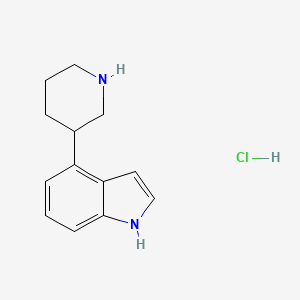

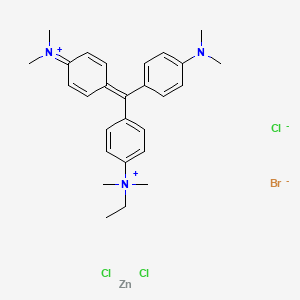
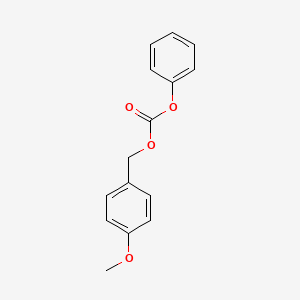
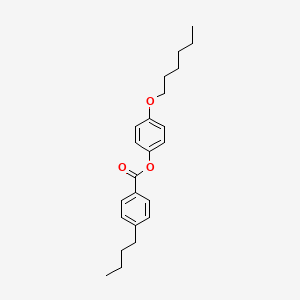
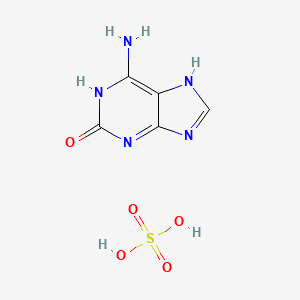
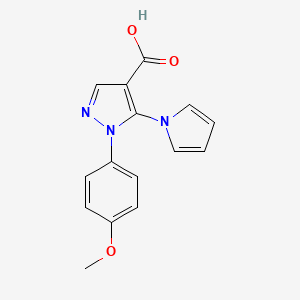
![2-{[2-(2-Nitrophenyl)hydrazinyl]carbonyl}benzoic acid](/img/structure/B1364200.png)


![2-hydroxy-4-{2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzoic acid](/img/structure/B1364203.png)
